2-Methyl-1-hexene (CAS 6094-02-6) is a branched terminal alkene characterized by a vinylic methyl substitution that significantly alters its steric profile and reactivity compared to standard linear alpha-olefins. As a C7 hydrocarbon with a boiling point of approximately 92 °C and a density of 0.697 g/mL, it is primarily procured as a specialized comonomer for polyolefin synthesis, a precursor for branched aldehydes via hydroformylation, and a model substrate for biocatalytic epoxidation and thiol-ene click chemistry. Its structural divergence from linear analogs like 1-hexene or 1-heptene makes it a critical material for applications requiring controlled steric hindrance, specific phase partitioning in acid catalysis, or altered metabolic oxidation pathways .
Substituting 2-methyl-1-hexene with linear analogs such as 1-hexene or 1-heptene fundamentally compromises process outcomes due to the steric bulk of the 2-methyl group. In thiol-ene polymerization, linear alpha-olefins react rapidly, whereas the disubstituted double bond in 2-methyl-1-hexene dramatically retards the reaction rate, which is necessary for controlling crosslinking kinetics [1]. Furthermore, in catalytic hydroformylation, 2-methyl-1-hexene is highly resistant to standard rhodium-phosphine catalysts, necessitating specific phosphite-modified rhodium systems to achieve conversion [2]. Finally, its phase behavior in acid-catalyzed reactive absorption differs entirely from lighter branched olefins, as its ester derivatives partition exclusively into the organic phase rather than the aqueous phase [3].
In photoinduced thiol-ene polymerization models using ethyl 3-mercaptopropionate, the addition of a second pendent substituent at the vinylic carbon (as in 2-methyl-1-hexene) dramatically reduces reactivity compared to linear terminal enes like 1-hexene. The methyl branch reduces the rate of hydrogen abstraction from the thiol by the carbon-centered radical, allowing for kinetic control that is impossible with unhindered linear alpha-olefins [1].
| Evidence Dimension | Relative thiol-ene reaction rate |
| Target Compound Data | Dramatically reduced reactivity (rate retardation) |
| Comparator Or Baseline | 1-hexene (rapid, unhindered 1:1 conversion) |
| Quantified Difference | Significant kinetic retardation due to vinylic disubstitution |
| Conditions | Photoinduced reaction with ethyl 3-mercaptopropionate |
Procurement of 2-methyl-1-hexene is essential for formulators needing to slow down UV-curing thiol-ene resins or control crosslinking density.
When subjected to biocatalytic epoxidation using Rhodococcus sp. Strain ST-10 styrene monooxygenase expressed in K. rhizophila DC2201, 2-methyl-1-hexene yields the corresponding (S)-epoxyalkane with superior enantiomeric excess (>90% ee) and higher productivity compared to the linear C7 analog 1-heptene, which only achieves 84.2% ee [1].
| Evidence Dimension | Enantiomeric excess (ee) of (S)-epoxyalkane |
| Target Compound Data | >90% ee |
| Comparator Or Baseline | 1-heptene (84.2% ee) |
| Quantified Difference | >5.8% absolute improvement in enantiopurity |
| Conditions | Whole-cell biocatalysis using K. rhizophila DC2201 expressing RhSMO |
Buyers synthesizing chiral epoxide building blocks should select 2-methyl-1-hexene over linear analogs to maximize downstream enantiopurity and yield.
During reactive absorption with 85% phosphoric acid at 50 °C, 2-methyl-1-hexene forms alkyl phosphoric acid esters that partition entirely into the organic phase. In contrast, lighter branched olefins such as 2-methyl-1-butene and 2-methyl-1-pentene form esters that exhibit significant aqueous solubility [1].
| Evidence Dimension | Aqueous phase solubility of alkyl phosphoric acid ester derivatives |
| Target Compound Data | 0% detected in aqueous phase (complete organic partitioning) |
| Comparator Or Baseline | 2-methyl-1-butene / 2-methyl-1-pentene (detected in aqueous phase) |
| Quantified Difference | Complete shift to organic-phase partitioning |
| Conditions | 50 °C, 85% H3PO4 reactive absorption |
This distinct phase behavior dictates that engineers must design organic-phase extraction protocols when processing 2-methyl-1-hexene, unlike lighter branched olefins.
In biotransformation assays using rat liver microsomes (P450 enzymes), 1-hexene undergoes allylic hydroxylation to form 1-hexen-3-ol with no double bond epoxidation observed. In stark contrast, the steric and electronic profile of 2-methyl-1-hexene forces the metabolic pathway toward direct double bond epoxidation, yielding distinct epoxide metabolites [1].
| Evidence Dimension | Primary P450 oxidation pathway |
| Target Compound Data | Double bond epoxidation |
| Comparator Or Baseline | 1-hexene (Allylic hydroxylation to 1-hexen-3-ol) |
| Quantified Difference | Fundamental shift in oxidation mechanism |
| Conditions | Rat liver microsomal preparations (P450 2C11 / 2B1) |
For toxicological modeling and metabolic studies, substituting 1-hexene for 2-methyl-1-hexene will yield completely different metabolite profiles, invalidating assay results.
2-Methyl-1-hexene is classically unreactive in standard rhodium-phosphine catalyzed hydroformylation due to the steric bulk of the 1,1-disubstituted double bond. However, it achieves high conversion rates under mild conditions (90 °C, 10 bar) when specific sterically demanding, electron-withdrawing phosphite ligands (e.g., tris(o-t-butylphenyl) phosphite) are used to stabilize the unsaturated rhodium species [1].
| Evidence Dimension | Hydroformylation reactivity |
| Target Compound Data | Requires phosphite-modified Rh catalysts for conversion |
| Comparator Or Baseline | Linear alpha-olefins (Readily react with standard Rh/phosphine catalysts) |
| Quantified Difference | Strict dependence on phosphite ligands for conversion |
| Conditions | 90 °C, 10 bar CO/H2 |
Procurement teams must co-purchase phosphite-modified rhodium catalysts when scaling up 2-methyl-1-hexene hydroformylation, as standard systems will fail.
Directly leveraging its sterically retarded reactivity, 2-methyl-1-hexene is an ideal comonomer for thiol-ene click polymerizations where formulators need to slow down curing times and control crosslink density without changing the bulk aliphatic nature of the resin[1].
Based on its superior enantioselectivity (>90% ee) in monooxygenase-catalyzed reactions, it is the preferred starting material for synthesizing enantiopure (S)-2-methyl-1,2-epoxyhexane, a valuable building block for fine chemicals and pharmaceuticals[2].
Because its vinylic methyl group completely shifts the metabolic oxidation pathway away from allylic hydroxylation and toward epoxidation, it serves as a highly specific model compound for evaluating cytochrome P450 epoxidation activity and epoxide hydrolase kinetics [3].
Utilizing phosphite-modified rhodium catalysts, 2-methyl-1-hexene is procured for specialized hydroformylation processes to yield highly branched C8 aldehydes, which are used in specialty plasticizers and synthetic lubricants[4].
Flammable;Health Hazard